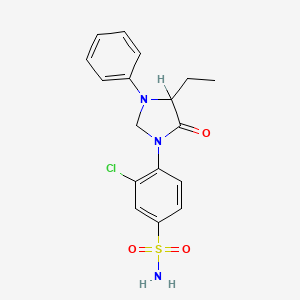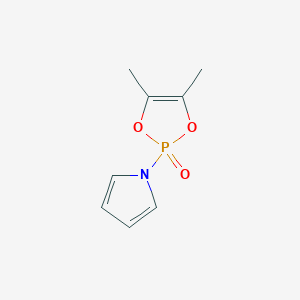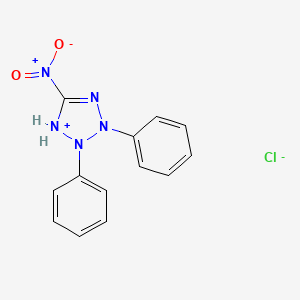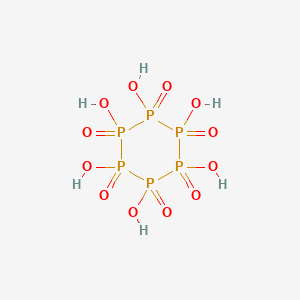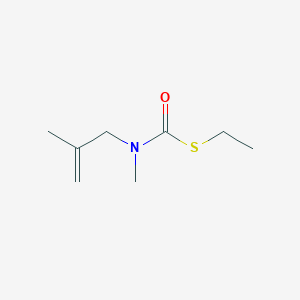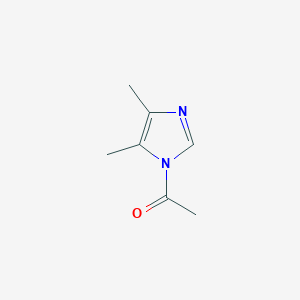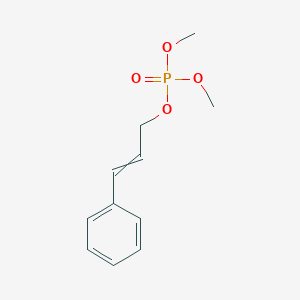![molecular formula C18H24N2O B14486773 [(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile CAS No. 66023-14-1](/img/structure/B14486773.png)
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tert-butyl groups, a hydroxyphenyl group, and a propanedinitrile moiety. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the nitrile groups can interact with nucleophiles. These interactions contribute to the compound’s reactivity and potential biological effects.
Comparación Con Compuestos Similares
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile can be compared with other similar compounds such as:
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): Another antioxidant with similar stabilizing properties.
These compounds share similar structural features but differ in their specific applications and reactivity. This compound is unique due to its nitrile groups, which provide additional reactivity compared to other similar compounds.
Propiedades
Número CAS |
66023-14-1 |
|---|---|
Fórmula molecular |
C18H24N2O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C18H24N2O/c1-17(2,3)14-8-12(7-13(10-19)11-20)9-15(16(14)21)18(4,5)6/h8-9,13,21H,7H2,1-6H3 |
Clave InChI |
SSJFBOPXDKQBGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



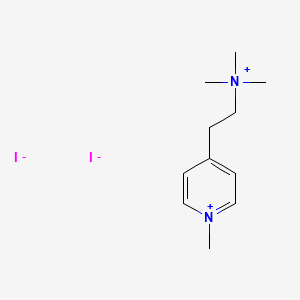
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
